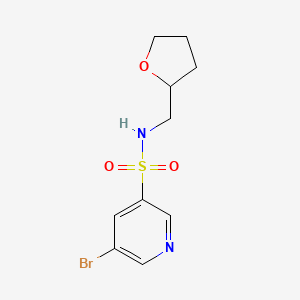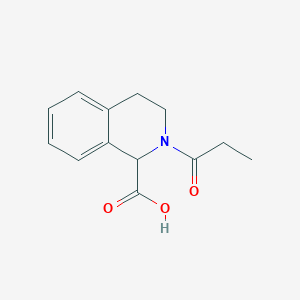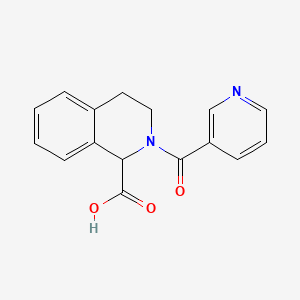![molecular formula C12H13BrN2S B7588876 N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine](/img/structure/B7588876.png)
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine, also known as BRL-15572, is a chemical compound that belongs to the class of selective dopamine D3 receptor antagonists. It was first synthesized in 2005 by researchers at GlaxoSmithKline, who were looking for a new drug candidate to treat addiction and other psychiatric disorders. Since then, BRL-15572 has been extensively studied in laboratory experiments to understand its mechanism of action and potential therapeutic applications.
作用機序
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is a selective dopamine D3 receptor antagonist. Dopamine is a neurotransmitter that plays a key role in reward, motivation, and pleasure. The dopamine D3 receptor is primarily expressed in the limbic system, which is involved in emotion, motivation, and addiction. By blocking the dopamine D3 receptor, N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine reduces the rewarding effects of drugs of abuse such as cocaine, which can help to reduce drug-seeking behavior.
Biochemical and physiological effects:
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been shown to have several biochemical and physiological effects. In addition to its effects on the dopamine D3 receptor, it also has some affinity for the serotonin 5-HT2A receptor. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can increase the release of serotonin in the prefrontal cortex, which may contribute to its antidepressant effects. N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in laboratory experiments is its selectivity for the dopamine D3 receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of using N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine is its relatively low potency, which can make it difficult to achieve complete blockade of the dopamine D3 receptor at lower concentrations.
将来の方向性
There are several potential future directions for research on N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. One area of interest is its potential as a treatment for cocaine addiction. Further studies are needed to determine the optimal dose and duration of treatment, as well as its safety and efficacy in humans. Another area of interest is its potential as a treatment for other psychiatric disorders such as depression and anxiety. Studies are needed to determine the exact mechanisms of action and the optimal dosing regimens for these indications. Finally, there is also potential for the development of new compounds based on the structure of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine with improved potency and selectivity for the dopamine D3 receptor.
合成法
The synthesis of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine involves a series of chemical reactions starting from commercially available starting materials. The first step involves the bromination of 2-thiophenemethanol using N-bromosuccinimide (NBS) to give 3-bromothiophen-2-ylmethanol. This intermediate is then reacted with 2-bromo-1-pyridin-2-ylethanamine in the presence of a base to give N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine has been extensively studied in laboratory experiments to understand its potential therapeutic applications. One of the major areas of research is addiction, particularly cocaine addiction. Studies have shown that N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine can reduce cocaine self-administration in rats, suggesting that it may be a potential treatment for cocaine addiction. Other studies have investigated the role of N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine in other psychiatric disorders such as schizophrenia, depression, and anxiety.
特性
IUPAC Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2S/c1-9(11-4-2-3-6-14-11)15-8-12-10(13)5-7-16-12/h2-7,9,15H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSSPIRKEKQACC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)NCC2=C(C=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-bromothiophen-2-yl)methyl]-1-pyridin-2-ylethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(2-Methoxypyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588808.png)

![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)

![4-[(2-Bromophenyl)methylcarbamoyl]morpholine-2-carboxylic acid](/img/structure/B7588884.png)
![3-[(2-Methylcyclopentyl)amino]benzamide](/img/structure/B7588888.png)
